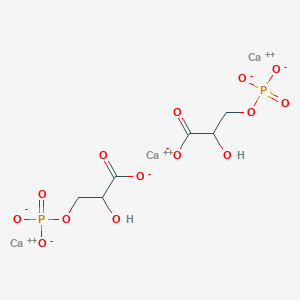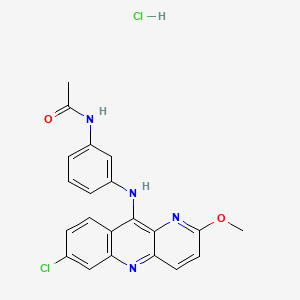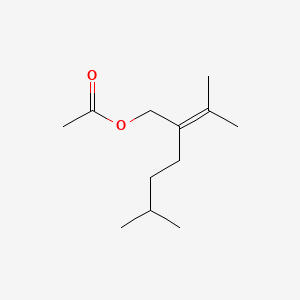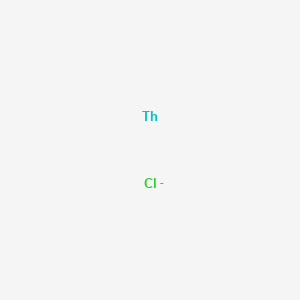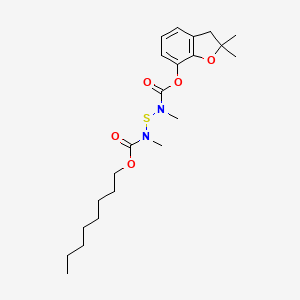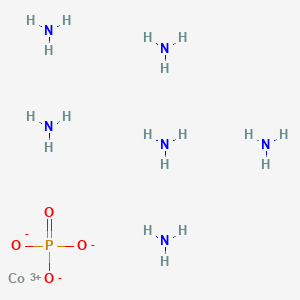
azane;cobalt(3+);phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;cobalt(3+);phosphate is a coordination compound consisting of azane (ammonia), cobalt in the +3 oxidation state, and phosphate ions. This compound is known for its unique coordination chemistry and catalytic properties. It is often used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;cobalt(3+);phosphate can be synthesized through various methods. One common approach involves the reaction of cobalt salts with ammonia and phosphate sources under controlled conditions. For instance, cobalt(II) phosphate can be prepared by reacting cobalt(II) nitrate with ammonium phosphate in an aqueous solution, followed by oxidation to cobalt(III) phosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. The synthesis may include steps such as precipitation, filtration, and drying to obtain the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Azane;cobalt(3+);phosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where cobalt(III) is reduced to cobalt(II).
Reduction: The compound can be reduced under specific conditions, leading to the formation of cobalt(II) species.
Substitution: Ligand exchange reactions can occur, where ammonia or phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with azane;cobalt(3+) phosphate include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(II) phosphate, while reduction reactions can produce cobalt(II) complexes with different ligands .
Scientific Research Applications
Azane;cobalt(3+);phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azane;cobalt(3+);phosphate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt(III) center can undergo reduction to cobalt(II), facilitating electron transfer processes. The phosphate ions play a crucial role in stabilizing the compound and enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) phosphate: Similar in composition but with cobalt in the +2 oxidation state.
Cobalt(III) chloride: Contains cobalt in the +3 oxidation state but with chloride ligands instead of phosphate.
Ammonium cobalt phosphate: A related compound with ammonium ions instead of azane.
Uniqueness
Azane;cobalt(3+);phosphate is unique due to its specific coordination environment and the presence of both ammonia and phosphate ligands. This combination imparts distinct catalytic properties and makes it suitable for various applications in chemistry, biology, and industry .
Properties
CAS No. |
55494-92-3 |
|---|---|
Molecular Formula |
CoH18N6O4P |
Molecular Weight |
256.09 g/mol |
IUPAC Name |
azane;cobalt(3+);phosphate |
InChI |
InChI=1S/Co.6H3N.H3O4P/c;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q+3;;;;;;;/p-3 |
InChI Key |
XHRIGOICGUJPKX-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] |
Related CAS |
15365-75-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)

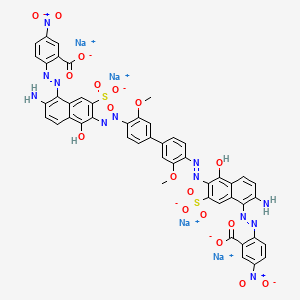
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
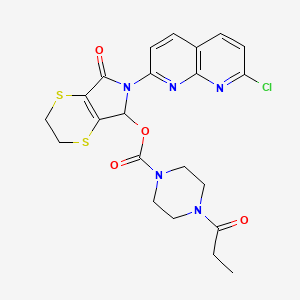
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
